molecular formula C7H8ClFN2 B13052625 (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine

(R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine

Cat. No.: B13052625
M. Wt: 174.60 g/mol
InChI Key: CMKFVUUBASACSH-SCSAIBSYSA-N
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Description

®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is a chiral amine compound that features a pyridine ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine typically involves the introduction of the amine group to a pyridine ring that has been pre-substituted with chlorine and fluorine. One common method involves the use of a nucleophilic substitution reaction where an appropriate amine precursor reacts with a halogenated pyridine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process often includes:

  • Halogenation of the pyridine ring.
  • Introduction of the amine group through nucleophilic substitution.
  • Purification steps to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the amine group to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of halogenated amines in biological systems.

Medicine

In medicine, ®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including pest control and material science.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Chloro-4-fluoropyridin-3-YL)ethan-1-amine
  • ®-1-(2-Chloro-5-bromopyridin-3-YL)ethan-1-amine
  • ®-1-(2-Chloro-5-iodopyridin-3-YL)ethan-1-amine

Uniqueness

®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This configuration can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

(1R)-1-(2-chloro-5-fluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H8ClFN2/c1-4(10)6-2-5(9)3-11-7(6)8/h2-4H,10H2,1H3/t4-/m1/s1

InChI Key

CMKFVUUBASACSH-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=C(N=CC(=C1)F)Cl)N

Canonical SMILES

CC(C1=C(N=CC(=C1)F)Cl)N

Origin of Product

United States

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